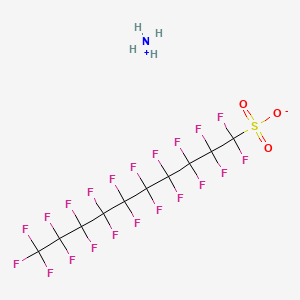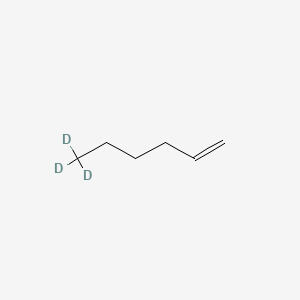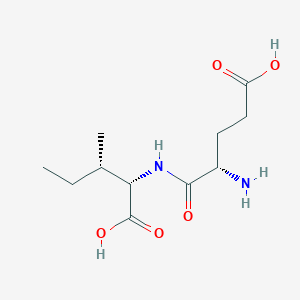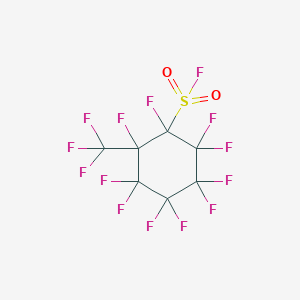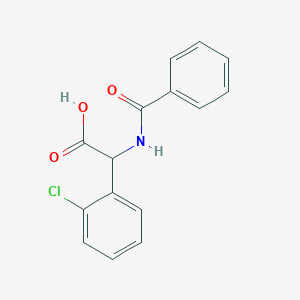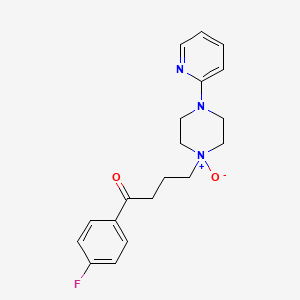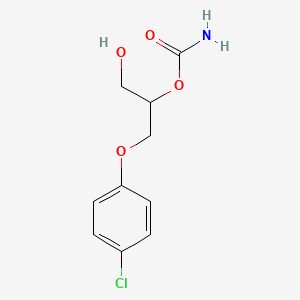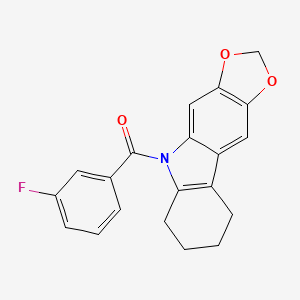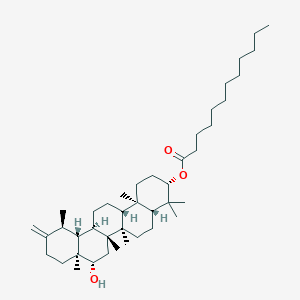
Arnidiol 3-Laurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing activities . It is a member of the triterpenoid family, which is characterized by a structure consisting of six isoprene units.
准备方法
Synthetic Routes and Reaction Conditions
Arnidiol 3-Laurate can be synthesized through the esterification of arnidiol with lauric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the arnidiol and lauric acid dissolved in an appropriate solvent such as toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the extraction of arnidiol from Calendula officinalis is often performed using supercritical CO2 extraction. This method involves the use of supercritical carbon dioxide as a solvent to extract the desired compounds from the plant material. The process is carried out at high pressures and temperatures, typically around 70°C and 600 bar . The extracted arnidiol is then subjected to esterification with lauric acid to produce this compound.
化学反应分析
Types of Reactions
Arnidiol 3-Laurate undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound oxide, while reduction can produce this compound alcohol .
科学研究应用
Arnidiol 3-Laurate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying esterification reactions and triterpenoid chemistry.
Biology: The compound is studied for its anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic applications.
Medicine: this compound is investigated for its wound-healing properties and potential use in skin care products.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its beneficial biological activities
作用机制
The mechanism of action of Arnidiol 3-Laurate involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase. The antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
相似化合物的比较
Similar Compounds
- Arnidiol 3-Palmitate
- Arnidiol 3-Myristate
- Calenduladiol 3-Palmitate
Uniqueness
Arnidiol 3-Laurate is unique due to its specific esterification with lauric acid, which imparts distinct physicochemical properties and biological activities. Compared to its analogs, this compound has shown superior anti-inflammatory and wound-healing properties, making it a valuable compound for therapeutic applications .
属性
分子式 |
C42H72O3 |
|---|---|
分子量 |
625.0 g/mol |
IUPAC 名称 |
[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] dodecanoate |
InChI |
InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |
InChI 键 |
YCKRAJSNDSSPMR-GVWWBULUSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C |
规范 SMILES |
CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


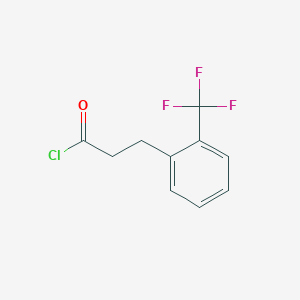
![2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-phenylpentanamide](/img/structure/B15289223.png)
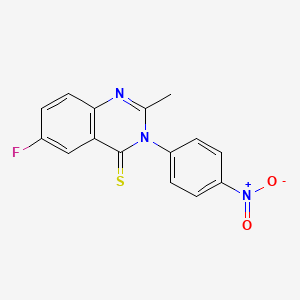
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
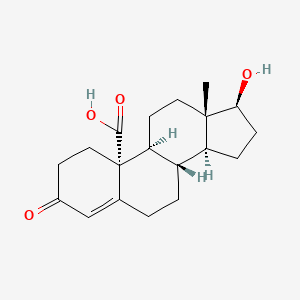
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
